Poloppin was identified through high-throughput screening of a diverse chemical library, specifically targeting the interaction between PLK1 and its phosphopeptide substrates. The compound is classified as an inhibitor of protein-protein interactions, particularly those mediated by the polo-box domain of PLK1. Its molecular weight is approximately 438 Da, and it is noted for its lipophilicity while remaining soluble at concentrations up to 1 mM in 5% dimethyl sulfoxide (DMSO) .
Poloppin's synthesis involves several key steps aimed at optimizing its chemical properties for biological activity. The initial hit from screening led to the development of a series of analogs designed to improve solubility and binding affinity. The synthesis typically includes:
The synthesis parameters include careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Poloppin reveals critical features that facilitate its interaction with PLK1. Key aspects include:
Poloppin undergoes specific chemical reactions that are pivotal for its activity:
These reactions highlight Poloppin's mechanism in modulating cellular processes critical for cancer cell proliferation.
Poloppin exerts its effects primarily through:
This mechanism underscores Poloppin's potential as a targeted therapeutic agent in cancer treatment.
Poloppin exhibits several notable physical and chemical properties:
These properties are crucial for evaluating its suitability for further development as a therapeutic agent.
Poloppin holds promise in various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2